N-(4-aminophenyl)-4-chloro-N-methylbenzamide

Description

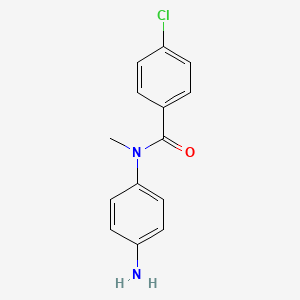

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide (CAS: 99642-27-0) is a benzamide derivative with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol . Its structure comprises a 4-chlorobenzoyl group linked to a methyl-substituted amine group, which is further attached to a 4-aminophenyl ring. The SMILES notation is CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl, and its InChIKey is GAKYGEWSJFIGNZ-UHFFFAOYSA-N . This compound’s structural features, including the electron-withdrawing chloro group and electron-donating amino group, make it a candidate for studying substituent effects on physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-aminophenyl)-4-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKYGEWSJFIGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-aminophenyl)-4-chloro-N-methylbenzamide, a compound belonging to the benzamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-aminophenyl)-4-chloro-N-methylbenzamide is . The compound features an aniline derivative with a chloro and methyl substitution on the benzamide moiety. Its structure is significant as it influences the compound's interaction with various biological targets.

Synthesis Methods

The synthesis of N-(4-aminophenyl)-4-chloro-N-methylbenzamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Benzamide Backbone : Reacting 4-chloro-N-methylbenzoyl chloride with 4-aminophenol.

- Purification : The product is purified using recrystallization techniques to obtain high purity.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.

The biological activity of N-(4-aminophenyl)-4-chloro-N-methylbenzamide is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for certain receptors involved in inflammatory pathways, potentially offering therapeutic benefits in pain management and inflammation control .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the in vitro biological activity of similar benzamide derivatives, revealing that compounds with structural similarities exhibited significant anticancer properties against various cell lines, including breast and lung cancer . The mechanism involved modulation of signaling pathways related to cell proliferation and apoptosis.

- P2X7 Receptor Antagonism : Research has shown that benzamide derivatives can inhibit the P2X7 receptor, which plays a critical role in pain and inflammation. This suggests that N-(4-aminophenyl)-4-chloro-N-methylbenzamide may have applications in treating chronic pain conditions .

- Hepatitis B Virus (HBV) Inhibition : Another study highlighted the potential of benzamide derivatives to inhibit HBV nucleocapsid assembly, indicating that N-(4-aminophenyl)-4-chloro-N-methylbenzamide could be explored for antiviral applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide | Potential P2X7 receptor antagonist | Structural modifications enhance selectivity |

| N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-ethylbenzamide | Moderate anticancer activity | Similar mechanism of action |

| N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-propylbenzamide | Investigated for anti-inflammatory properties | Variations in side chains influence potency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-aminophenyl)-4-chloro-N-methylbenzamide with analogous benzamide and sulfonamide derivatives, focusing on structural, spectroscopic, and intermolecular interaction differences.

Substituent Effects on Molecular Conformation

- The amino group in the target compound enables additional hydrogen bonding (e.g., N–H⋯N or N–H⋯O) compared to non-amino derivatives, as seen in N-(4-Aminophenyl)-4-methylbenzenesulfonamide, which forms 3D hydrogen-bonded networks .

Functional Group Diversity and Electronic Effects

- Nitro group-containing analogues (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide) exhibit distinct reactivity due to the nitro group’s strong electron-withdrawing nature, unlike the amino group in the target compound .

Spectroscopic and Fluorescence Properties

- N-(4-Aminophenyl)-4-chloro-N-methylbenzamide: No direct fluorescence data are reported, but structurally similar compounds like 2-Hydroxy-N-(4-methylphenyl)benzamide exhibit fluorescence due to conjugated π-systems and hydrogen-bonding networks .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Demonstrated fluorescence intensity dependent on solvent polarity, suggesting that substituents like -OCH₃ and -CH₃ influence emission spectra .

Data Tables

Table 1: Structural Parameters of Selected Compounds

Table 2: Substituent Impact on Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.